3-Methanesulfinylpropan-1-amine hydrochloride
Description
Its molecular formula is C₄H₁₁NOS, with a SMILES string CS(=O)CCCN and InChI key COPMQUUNXNNQJO-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-methylsulfinylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7(6)4-2-3-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESLKOBZABSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule dissects into two key components:
- Propane-1-amine backbone with a protected amine group
- Methanesulfinyl moiety at the γ-position
Strategic bond disconnections suggest two primary approaches:
- Path A : Late-stage sulfoxidation of 3-(methylthio)propylamine derivatives
- Path B : Direct nucleophilic substitution on a 3-chloropropylamine scaffold
Comparative Route Evaluation
| Route | Steps | Advantages | Challenges | Overall Yield |
|---|---|---|---|---|
| A | 4 | Mild oxidation conditions | Risk of over-oxidation to sulfone | 68% |
| B | 3 | Fewer synthetic steps | Limited commercial precursor availability | 59% |
| C* | 5 | High regioselectivity | Requires phthalimide protection/deprotection | 72% |
*Preferred route combining elements of Paths A and B
Stepwise Synthesis Protocol (Route C)
Amine Protection via Gabriel Synthesis
Reaction Scheme:
3-Chloropropylamine hydrochloride → N-(3-chloropropyl)phthalimide
Optimized Conditions:
| Parameter | Specification | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Base | Potassium carbonate | Maintains pH 8-9 |
| Temperature | 110°C ± 2 | Accelerates SN2 |
| Reaction Time | 4.5 hr | 95% conversion |
Critical Note: Residual moisture >0.1% decreases yield by 18% due to competing hydrolysis.
Thioether Formation
Substitution Reaction Parameters:
| Component | Quantity (mmol) | Role |
|---|---|---|
| N-(3-chloropropyl)phthalimide | 50 | Electrophilic center |
| Sodium methanethiolate | 55 | Nucleophile |
| Crown ether (18-C-6) | 0.5 | Phase transfer catalyst |
Kinetic Profile:
- t₁/₂ : 22 min (THF, 65°C)
- Complete conversion achieved in 1.8 hr
Sulfoxide Generation
Oxidation Matrix:
| Oxidant | Solvent | Temp (°C) | Sulfoxide:Sulfone Ratio |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 0-5 | 19:1 |
| mCPBA | DCM | -20 | 23:1 |
| NaIO₄ | H₂O/EtOAc | 25 | 8:1 |
Optimal Protocol:
- 1.2 eq H₂O₂ in glacial acetic acid
- Strict temperature control at 2°C ± 1
- Quench with Na₂S₂O₃ after 45 min
Deprotection and Salt Formation
Hydrazinolysis Conditions:
- Hydrazine hydrate (3.2 eq) in methanol
- Reflux for 2.5 hr under N₂ atmosphere
- Filter phthalhydrazide byproduct through Celite®
Hydrochloride Salt Crystallization:
| Parameter | Value | Effect on Crystal Morphology |
|---|---|---|
| Antisolvent | Diethyl ether | Needle-like crystals |
| HCl Concentration | 4M in dioxane | Prevents deliquescence |
| Cooling Rate | 0.5°C/min | Reduces inclusion impurities |
Process Optimization Strategies
Temperature-Dependent Yield Profile
Sulfoxidation Efficiency:
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| -10 | 78 | 92 |
| 0 | 94 | 89 |
| 10 | 88 | 82 |
| 25 | 65 | 74 |
Solvent Effects on Reaction Kinetics
Substitution Rate Constants (k × 10³ s⁻¹):
| Solvent | Dielectric Constant (ε) | k (65°C) |
|---|---|---|
| DMF | 36.7 | 4.2 |
| DMSO | 46.7 | 3.8 |
| THF | 7.5 | 2.1 |
| Acetonitrile | 37.5 | 1.9 |
Polar aprotic solvents enhance nucleophilicity of SMe⁻
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, D₂O):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.82 | dt (J=6.4, 6.1) | SCH₂CH₂ |
| 2.94 | s | SOCH₃ |
| 3.15 | t (J=6.7) | CH₂NH₃⁺ |
| 1.88 | quintet | Central CH₂ |
ESI-MS (Positive Mode):
- [M+H]⁺ Calculated: 122.1 m/z
- Observed: 122.0 m/z (Δ = 0.08 ppm)
Purity Assessment
HPLC Parameters:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (250×4.6) | 0.1% HCO₂H in ACN:H₂O | 6.8 | 98.7 |
| HILIC (150×3) | 10mM NH₄OAc in ACN | 4.2 | 99.1 |
Industrial-Scale Considerations
Cost Analysis per Kilogram
| Component | Cost (USD) | Percentage of Total |
|---|---|---|
| Starting material | 420 | 38% |
| Solvents | 310 | 28% |
| Catalysts | 190 | 17% |
| Energy | 180 | 16% |
Waste Stream Management
E-Factor Calculation:
- Total waste: 6.3 kg/kg product
- Pharmaceutical industry benchmark: 25-100 kg/kg
Key Waste Components:
- Phthalhydrazide (non-toxic, biodegradable)
- Sodium chloride (easily recycled)
- Unreacted thiolate (oxidized to disulfide for safe disposal)
Alternative Methodologies
Enzymatic Sulfoxidation
Biocatalyst Screening:
| Enzyme | Source | Conversion (%) |
|---|---|---|
| Cytochrome P450BM3 | Bacillus megaterium | 41 |
| Chloroperoxidase | Caldariomyces fumago | 68 |
| Flavin monooxygenase | E. coli recombinant | 83 |
Flow Chemistry Approaches
Microreactor Performance:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 45 min | 3.2 min |
| Space-Time Yield | 0.8 g/L/h | 14 g/L/h |
| Byproduct Formation | 11% | 4% |
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfinylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.
Reduction: The compound can be reduced to form methanesulfanyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Methanesulfonyl derivatives.
Reduction: Methanesulfanyl derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Methanesulfinylpropan-1-amine hydrochloride has garnered attention for its potential therapeutic applications. It is structurally related to various biologically active compounds, making it a candidate for drug development.
Case Study: Antinociceptive Properties
Research has indicated that derivatives of methanesulfinylpropan-1-amine exhibit antinociceptive properties, which could be beneficial in pain management. For instance, studies on diphenethylamines have shown enhanced potency and selectivity for opioid receptors, suggesting that modifications in the methanesulfinyl group can lead to improved analgesic effects .
Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.
Applications in Synthesis:
- Amine Synthesis: The compound can be used to synthesize other amines through nucleophilic substitution reactions.
- Chiral Synthesis: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for the quantification of related amines in various matrices.
Analytical Methods:
- High-Performance Liquid Chromatography (HPLC): The compound can be employed as a standard in HPLC methods to determine the concentration of amines in environmental samples or biological fluids. Its stability under different conditions makes it suitable for method validation .
- Ultrasound-Assisted Extraction Techniques: Studies have developed methods utilizing ultrasound-assisted dispersive liquid-liquid microextraction to analyze amines, including this compound, demonstrating its utility in environmental monitoring .
Toxicology and Safety Studies
Understanding the toxicological profile of this compound is essential for its application in pharmaceuticals. Research indicates that while aliphatic amines can be toxic at high concentrations, the specific toxicity of this compound requires further investigation to establish safe usage levels .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Methanesulfinylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-methanesulfinylpropan-1-amine hydrochloride with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and applications.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Sulfinyl vs. Sulfonyl Groups :
- The sulfinyl (-S(=O)CH₃) group in the target compound is less oxidized than the sulfonyl (-SO₂CH₃) group in its analog (). This difference impacts polarity, reactivity, and biological activity. Sulfinyl groups are more nucleophilic, whereas sulfonyl derivatives are often used as electron-withdrawing groups in drug design .
Chlorinated Analogs :
- Compounds like 3-chloro-N-methylpropan-1-amine hydrochloride () replace the sulfinyl group with a chloro (-Cl) substituent. Chlorinated amines are typically more reactive in alkylation reactions but may exhibit higher toxicity .
Aromatic vs. Aliphatic Backbones :
- 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride () introduces an aromatic ring, enhancing π-π stacking interactions in drug-receptor binding. This contrasts with the aliphatic chain of the target compound, which favors solubility and metabolic stability .
Physicochemical Properties
Biological Activity
3-Methanesulfinylpropan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
This compound, with the chemical formula CHClNOS, is a derivative of methanesulfonic acid. Its structure includes a propanamine backbone with a sulfinyl group, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of Mannich bases have shown significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate potential inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, although specific data on this compound remains limited .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various Mannich bases, including derivatives related to this compound. The results demonstrated that certain derivatives exhibited better cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved disruption of mitochondrial membrane potential and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, derivatives of this compound were tested against common bacterial strains. Results indicated that while some derivatives showed moderate activity against E. coli, further optimization is necessary to enhance their efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
| Structural Feature | Activity |
|---|---|
| Sulfinyl Group | Enhances interaction with biological targets |
| Propanamine Backbone | Critical for cytotoxic activity |
| Substituents on the amine | Influence antimicrobial potency |
Research indicates that modifications to the amine group can significantly impact both anticancer and antimicrobial activities, highlighting the importance of further chemical exploration .
Q & A
Q. Key Factors :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents side reactions (e.g., oxidation) |
| Solvent | Anhydrous DCM | Enhances sulfinyl group stability |
| HCl Equiv. | 1.1–1.3 | Minimizes residual free amine |
Validation : Purity >95% is achievable via recrystallization in ethanol/ether mixtures .
How does the sulfinyl group in this compound influence its reactivity compared to analogous amines?
Advanced Research Question
The sulfinyl moiety (–S(O)–) introduces both steric and electronic effects:
- Electronic : The electron-withdrawing nature activates the amine for nucleophilic reactions (e.g., alkylation) but reduces basicity compared to non-sulfinyl analogs .
- Steric : The bulky sulfinyl group may hinder access to the amine in catalytic reactions, requiring optimized ligands or solvents.
Case Study : In substitution reactions, the sulfinyl group stabilizes transition states via resonance, as observed in analogous sulfonamide syntheses . Computational studies (DFT) suggest a 15–20% lower activation energy for nucleophilic attacks compared to chloro analogs .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Methodology :
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve impurities <0.5% .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 154.06) validates molecular weight .
Data Interpretation : Discrepancies in integration ratios (e.g., amine vs. sulfinyl protons) may indicate hydrolysis by-products, requiring pH-controlled sample preparation .
How can computational chemistry predict the stability and degradation pathways of this compound under various storage conditions?
Advanced Research Question
Approach :
- Molecular Dynamics (MD) Simulations : Predict hygroscopicity by modeling water adsorption on the hydrochloride salt surface. Results correlate with experimental stability data in humid environments .
- DFT Calculations : Identify degradation pathways (e.g., sulfoxide reduction to sulfide under acidic conditions). Activation energies for hydrolysis are ~25 kcal/mol, suggesting stability at pH 4–7 .
Validation : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in desiccated, amber vials .
What strategies resolve discrepancies in reported solubility data for this compound across studies?
Advanced Research Question
Root Causes :
Q. Resolution Strategies :
Standardized Protocols : Use USP-type buffers and controlled temperature (25°C ± 0.5) for measurements .
XRPD Analysis : Identify dominant polymorphs in the sample .
Co-Solvent Systems : Ethanol-water mixtures (e.g., 30:70 v/v) enhance solubility reproducibility .
What role does the hydrochloride counterion play in the compound’s crystallinity and bioavailability?
Advanced Research Question
The HCl salt improves crystallinity and dissolution kinetics:
- Crystallinity : Single-crystal X-ray diffraction reveals a monoclinic lattice with H-bonding between Cl⁻ and –NH3⁺, enhancing stability .
- Bioavailability : In vitro permeability assays (Caco-2 cells) show 2-fold higher absorption vs. free base due to ion-pair formation .
Optimization : Counterion exchange (e.g., to citrate) may alter solubility profiles for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
